molecular formula C15H13NO B15097855 1-Carbazol-9-ylpropan-1-one CAS No. 59708-36-0

1-Carbazol-9-ylpropan-1-one

Cat. No.: B15097855
CAS No.: 59708-36-0
M. Wt: 223.27 g/mol
InChI Key: DLNZMKCYZNYLGS-UHFFFAOYSA-N
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Description

9H-Carbazole, 9-(1-oxopropyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9H-Carbazole, 9-(1-oxopropyl)- typically involves the acylation of carbazole. One common method is the Friedel-Crafts acylation, where carbazole reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods:

Industrial production of carbazole derivatives often involves large-scale chemical synthesis using similar Friedel-Crafts acylation methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

9H-Carbazole, 9-(1-oxopropyl)- is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of new materials with unique electronic and optical properties .

Biology and Medicine:

Carbazole derivatives have shown promise in pharmaceutical research due to their biological activities. They have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents .

Industry:

In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and polymers. They are also employed in the manufacture of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9-(1-oxopropyl)- and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some carbazole derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness:

9H-Carbazole, 9-(1-oxopropyl)- is unique due to the presence of the carbonyl group, which imparts specific reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and valuable in the development of new materials and pharmaceuticals .

Properties

CAS No.

59708-36-0

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-carbazol-9-ylpropan-1-one

InChI

InChI=1S/C15H13NO/c1-2-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3

InChI Key

DLNZMKCYZNYLGS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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